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An In-depth Examination of Resistance Mutations, Experimental Evaluation, and Molecular

Mechanisms

Executive Summary
Dapivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of

HIV-1 prevention strategies, particularly as a vaginal ring for pre-exposure prophylaxis (PrEP).

The emergence of drug resistance, however, poses a significant challenge to its long-term

efficacy. This technical guide provides a comprehensive overview of dapivirine resistance

mutations in HIV-1, intended for researchers, scientists, and drug development professionals.

We delve into the specific mutations associated with dapivirine resistance, their prevalence in

clinical and in vitro studies, and the corresponding impact on drug susceptibility. Furthermore,

this document outlines detailed experimental protocols for the identification and

characterization of these resistance mutations, and visualizes key experimental workflows and

the interplay of resistance mutations through Graphviz diagrams.

Dapivirine Resistance Mutations
Resistance to dapivirine is primarily conferred by mutations in the HIV-1 reverse transcriptase

(RT) gene, which alter the NNRTI binding pocket and reduce drug efficacy. Both in vitro

selection studies and clinical trials have identified a range of mutations associated with reduced

dapivirine susceptibility.
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Several key amino acid substitutions in the HIV-1 RT are known to confer resistance to

dapivirine. These include, but are not limited to:

Primary Mutations: These mutations are directly selected by dapivirine and can significantly

reduce its antiviral activity. Common primary mutations include V90I, L100I, K103N, V106I,

E138K, Y181C, and Y188L.[1][2]

Secondary Mutations: These mutations may not confer high-level resistance on their own but

can enhance the resistance conferred by primary mutations or compensate for fitness costs

associated with them.

Prevalence and Impact on Susceptibility
The prevalence of dapivirine resistance mutations varies across different studies and

populations. In vitro selection experiments consistently demonstrate the emergence of common

NNRTI resistance mutations under suboptimal drug pressure.[3][4] Clinical trials, such as the

ASPIRE and HOPE studies, have provided valuable in vivo data on the frequency of these

mutations in individuals who seroconverted while using the dapivirine ring.

It is noteworthy that in some clinical trials, the frequency of NNRTI mutations in the dapivirine
arm was not significantly different from the placebo arm, suggesting that some resistance may

be transmitted rather than selected by the ring.[2][5] The E138A mutation, for instance, was

detected in both dapivirine and placebo groups and conferred only modest reductions in

dapivirine susceptibility in some genetic backgrounds.[5][6]

The impact of these mutations on dapivirine susceptibility is quantified as a fold change (FC)

in the 50% inhibitory concentration (IC50) compared to wild-type virus. The presence of certain

mutations or combinations of mutations can lead to significant increases in the IC50 value,

indicating reduced drug efficacy.

Quantitative Data Summary
The following tables summarize the prevalence of key dapivirine resistance mutations and

their impact on drug susceptibility as reported in various studies.
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Mutation Study Type
Prevalence/Fre

quency

Fold Change

(FC) in

Dapivirine IC50

Reference

V90I In vitro

Observed in

selection

experiments

- [3]

L100I In vitro & Clinical

Frequently

observed,

associated with

>500-fold

resistance in

combination with

K103N

- [1][3][7]

K103N Clinical

18% (7/38

participants in

HOPE study)

9-fold reduction

in susceptibility

in combination

with V179I

[2][8][9]

V106I In vitro

Observed in

selection

experiments

- [3]

V106M Clinical

18% (7/38

participants in

HOPE study)

<3-fold reduction

in susceptibility
[2][8][9]

V108I In vitro

Observed in

selection

experiments

- [3]

E138A Clinical

4.2% in DPV

arm, 5.2% in

placebo arm

(ASPIRE study)

Modest

reductions
[5][6]

E138K In vitro

Observed in

selection

experiments

- [3]
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V179D Clinical

18% (7/38

participants in

HOPE study)

<3-fold reduction

in susceptibility
[2][8][9]

Y181C In vitro

Observed in

selection

experiments

- [3]

Y188L In vitro

Observed in

selection

experiments

- [3]

A98G Clinical

18% (7/38

participants in

HOPE study)

<3-fold reduction

in susceptibility
[2][8][9]
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Study
Participant

Group

NNRTI

Mutation

Frequency

(Dapivirine

Arm)

NNRTI

Mutation

Frequency

(Placebo

Arm)

Key Findings Reference

ASPIRE

(MTN-020)

Women who

seroconverte

d

11% (8/71) 10% (10/97)

No significant

difference in

NNRTI

resistance

between

arms.

[5][6]

HOPE (MTN-

025)

Women who

seroconverte

d

18% (7/38) -

NNRTI

resistance

was

infrequent

and selection

of dapivirine-

specific

mutations

was not

detected.

[2][8][9][10]

Penrose et al.

(2017)

Individuals

failing first-

line ART

(Subtype C)

91% (91/100)

showed ≥3-

fold cross-

resistance

-

Frequent

cross-

resistance to

dapivirine in

individuals

with pre-

existing

NNRTI

resistance.

25% showed

>500-fold

resistance.

[1][7][11]
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Experimental Protocols
Accurate identification and characterization of dapivirine resistance mutations require robust

and standardized experimental protocols. This section provides detailed methodologies for key

experiments.

Genotypic Resistance Testing
Genotypic assays are used to identify specific mutations in the HIV-1 reverse transcriptase

gene.

Viral RNA Extraction: Isolate viral RNA from patient plasma samples using a commercial kit

such as the QIAamp Viral RNA Mini Kit, following the manufacturer's instructions.

Reverse Transcription and PCR (RT-PCR):

Synthesize complementary DNA (cDNA) from the viral RNA template using a reverse

transcriptase enzyme (e.g., SuperScript III) and a primer specific to the 3' end of the viral

RNA or within the pol gene.[1]

Amplify the HIV-1 pol gene region encompassing the reverse transcriptase coding

sequence using a nested PCR approach for enhanced sensitivity and specificity.[4] Use

high-fidelity DNA polymerase to minimize PCR-introduced errors.

Primer Design: Design primers for highly conserved regions of the pol gene to ensure

amplification across different HIV-1 subtypes.[12]

Sanger Sequencing:

Purify the PCR products.

Perform cycle sequencing using fluorescently labeled dideoxynucleotide triphosphates

(ddNTPs).

Separate the resulting DNA fragments by size using capillary electrophoresis.

Determine the nucleotide sequence based on the fluorescent signal of the incorporated

ddNTPs.[13]
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Next-Generation Sequencing (NGS):

Prepare a sequencing library from the amplified pol gene fragments.

Perform deep sequencing on a platform such as Illumina MiSeq or Ion Torrent.

Analyze the sequencing data using a bioinformatics pipeline to identify low-frequency

mutations (e.g., at ≥1% frequency).[8][9][14]

Align the obtained sequences with a wild-type HIV-1 reference sequence (e.g., HXB2).

Identify amino acid substitutions at known dapivirine resistance-associated positions using

a drug resistance database such as the Stanford University HIV Drug Resistance Database.

Phenotypic Resistance Testing
Phenotypic assays measure the in vitro susceptibility of HIV-1 to dapivirine.

Amplify the full-length reverse transcriptase sequence from patient-derived viral RNA.

Clone the amplified RT sequence into an HIV-1 laboratory strain vector that has its own RT

gene deleted (e.g., pNL4-3).

Co-transfect a suitable cell line (e.g., 293T cells) with the recombinant vector and a plasmid

expressing the HIV-1 envelope glycoprotein to produce infectious pseudoviruses.[15]

The TZM-bl cell line is a HeLa cell derivative that expresses CD4, CCR5, and CXCR4, and

contains integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR.

Cell Culture: Maintain TZM-bl cells in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% fetal bovine serum (FBS) and antibiotics.[16][17]

Assay Procedure:

Seed TZM-bl cells in 96-well plates.

Prepare serial dilutions of dapivirine.

Incubate the recombinant virus with the different concentrations of dapivirine.
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Add the virus-drug mixture to the TZM-bl cells.

After a 48-hour incubation, lyse the cells and measure luciferase activity.[15][16][18]

Data Analysis:

Calculate the 50% inhibitory concentration (IC50) of dapivirine for the patient-derived

virus and a wild-type reference virus.

Determine the fold change (FC) in IC50 by dividing the IC50 of the patient virus by the

IC50 of the reference virus.

Site-Directed Mutagenesis
Site-directed mutagenesis is used to introduce specific dapivirine resistance mutations into a

wild-type HIV-1 molecular clone to study their individual or combined effects on drug

susceptibility.

Primer Design: Design mutagenic primers containing the desired nucleotide change(s) that

are complementary to opposite strands of the plasmid DNA.[19][20]

Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase and the mutagenic

primers with a plasmid containing the wild-type HIV-1 RT gene as a template. The

polymerase extends the primers, incorporating the mutation into the newly synthesized

plasmid strands.[7][19][21]

Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction

enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized,

unmethylated, mutated plasmids intact.[19][21]

Transformation: Transform competent E. coli with the mutated plasmid DNA.

Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the

desired mutation by DNA sequencing.
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The following diagrams, generated using the Graphviz DOT language, illustrate key

experimental workflows and the relationships between dapivirine resistance mutations.
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Caption: Workflow for genotypic and phenotypic testing of dapivirine resistance.
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Caption: Workflow for creating specific dapivirine resistance mutations.

Logical Relationships

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b1669821?utm_src=pdf-body
https://www.benchchem.com/product/b1669821?utm_src=pdf-body-img
https://www.benchchem.com/product/b1669821?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dapivirine Pressure

Y181C

selects

L100I

selects

K103Nselects

E138K

selects

V106I

selects

Level of Dapivirine Resistance

High

Moderate

Low to Moderate

Low

Low

Click to download full resolution via product page

Caption: Relationship between key mutations and dapivirine resistance levels.

Conclusion
Understanding the landscape of dapivirine resistance is paramount for the continued success

of HIV-1 prevention efforts. This guide has provided a detailed overview of the key mutations

conferring resistance to dapivirine, their prevalence, and their impact on drug susceptibility.

The outlined experimental protocols offer a standardized approach for the identification and

characterization of these mutations in both clinical and research settings. The provided

visualizations serve to clarify complex experimental workflows and the interplay of resistance

mutations. Continued surveillance for dapivirine resistance, coupled with the development of

novel prevention strategies that are less susceptible to resistance, will be crucial in the global

fight against HIV-1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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